molecular formula C8H18N2O3 B1458112 tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate CAS No. 1429913-75-6

tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1458112
CAS No.: 1429913-75-6
M. Wt: 190.24 g/mol
InChI Key: CUFWQCDBEALMAQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-propanol. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol as solvents. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added dropwise. The mixture is then stirred at approximately 0°C for one hour before being allowed to warm to room temperature and stirred for an additional 18 hours . The product is then purified by recrystallization from hexane.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This structural feature allows for diverse reactivity and the formation of various derivatives, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWQCDBEALMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429913-75-6
Record name tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate

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